molecular formula C17H24BrNO4 B1604434 N,N-di-Boc-4-bromomethyl-phenylamine CAS No. 925889-68-5

N,N-di-Boc-4-bromomethyl-phenylamine

Cat. No.: B1604434
CAS No.: 925889-68-5
M. Wt: 386.3 g/mol
InChI Key: KQNIHGRLKDHWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Di-Boc-4-bromomethyl-phenylamine (CAS 925889-68-5) is a high-value aromatic amine derivative protected with di-tert-butoxycarbonyl (Boc) groups and functionalized with a bromomethyl moiety. This molecular structure makes it a versatile building block in synthetic organic chemistry, particularly for the construction of more complex molecules in pharmaceutical and materials science research . The compound has a molecular formula of C 17 H 24 BrNO 4 and a molecular weight of 386.28 g/mol . Research Applications and Value: The primary value of this reagent lies in its two key functional groups: the Boc-protected aniline and the benzyl bromine. The Boc groups provide robust protection for the amine functionality, preventing unwanted side reactions during synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed. The bromomethyl group serves as an excellent electrophile, enabling this molecule to act as a key intermediate in nucleophilic substitution reactions, such as alkylations, to form carbon-nitrogen or carbon-carbon bonds . This makes it particularly useful in medicinal chemistry for the synthesis of compound libraries and in the development of active pharmaceutical ingredients (APIs). Handling and Safety: This compound requires careful handling. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is recommended. Precautions include using eye protection, washing thoroughly after handling, and not eating, drinking, or smoking where used . Storage and Stability: For optimal stability, this material should be stored sealed in a dry environment at 2-8°C . It is incompatible with strong oxidizing agents. Notice: This product is intended For Research Use Only and is not suitable for human, veterinary, or household use .

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-12(11-18)8-10-13/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNIHGRLKDHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650167
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
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Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-68-5
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925889-68-5
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Synthetic Methodologies and Advanced Strategies

Chemical Synthesis of N,N-di-Boc-4-bromomethyl-phenylamine

Boc-Protection Methodologies for Aryl Amines, Including Di-Boc Derivatization

The protection of amino groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.uk The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). fishersci.co.uk

The reaction of an amine with (Boc)₂O is generally carried out in the presence of a base. fishersci.co.uk For the mono-N-Boc protection of anilines, a variety of catalysts and conditions have been developed to achieve high chemoselectivity. researchgate.net These include the use of ionic liquids, which can act as catalysts and facilitate the reaction. organic-chemistry.org Solvent-free conditions using catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel have also been reported to be effective for the mono-N-tert-butoxycarbonylation of amines. organic-chemistry.org

The formation of a di-Boc derivative, where both hydrogen atoms of a primary amine are substituted with Boc groups, requires more forcing conditions or specific catalytic systems. The di-Boc protection of an aryl amine, such as a substituted aniline (B41778), can be achieved by using an excess of (Boc)₂O in the presence of a suitable base like 4-(dimethylamino)pyridine (DMAP) and a tertiary amine base such as triethylamine (B128534) (TEA) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). mychemblog.com The reaction is typically stirred for an extended period to ensure complete di-substitution.

A general procedure for di-Boc protection involves dissolving the amine in a suitable solvent, followed by the addition of the base and (Boc)₂O. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified, often by column chromatography. mychemblog.com

Table 1: Representative Conditions for Boc-Protection of Amines

Amine TypeReagentCatalyst/BaseSolventTemperatureOutcomeReference
Primary Aryl Amine(Boc)₂OIodineSolvent-freeRoom Temp.Mono-Boc organic-chemistry.org
Primary Aryl Amine(Boc)₂OHClO₄–SiO₂Solvent-freeRoom Temp.Mono-Boc organic-chemistry.org
Primary/Secondary Amine(Boc)₂OTEA, DMAPDCM or THF0 °C to Room Temp.Di-Boc mychemblog.com
Primary Amine(Boc)₂ONaOHTHF/Water0 °CMono-Boc mychemblog.com

Regioselective Bromomethylation Techniques on Substituted Phenylamine Scaffolds

The introduction of a bromine atom onto the methyl group of the N,N-di-Boc protected phenylamine scaffold is a critical step. This transformation is a benzylic bromination, a type of free radical halogenation. N-Bromosuccinimide (NBS) is the most commonly used reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and light. researchgate.netrsc.org

The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although due to its toxicity and environmental concerns, alternative solvents are now preferred. rsc.org The regioselectivity of the bromination, targeting the benzylic position over the aromatic ring, is a key advantage of using NBS. The reaction mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.

For the synthesis of this compound, the precursor would be N,N-di-Boc-4-methyl-phenylamine. The reaction with NBS and a radical initiator under reflux conditions in a suitable solvent would lead to the desired product. rsc.org The success of this reaction is dependent on the stability of the di-Boc protecting groups under the reaction conditions.

Table 2: Common Reagents and Conditions for Benzylic Bromination

Substrate TypeReagentInitiator/CatalystSolventConditionsOutcomeReference
Toluene DerivativesN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO) or AIBNCCl₄ (traditional), CyclohexaneReflux, light irradiationMonobromination of methyl group rsc.org
Aromatic CompoundsN-Bromosuccinimide (NBS)UV irradiationAcetonitrileRoom TemperatureNuclear bromination (for activated rings) researchgate.net
Diquinoline DerivativesN-Bromosuccinimide (NBS)None (solid-state)Solvent-free-Regio- and stereo-selective benzylic bromination rsc.org

Optimization of Reaction Conditions and Yields

For the di-Boc protection step, factors such as the stoichiometry of (Boc)₂O, the choice and amount of base, the reaction temperature, and the reaction time need to be carefully controlled. An excess of (Boc)₂O and a catalytic amount of a strong nucleophilic base like DMAP are often necessary to drive the reaction to completion for the di-substituted product. mychemblog.com

In the bromomethylation step, the key parameters for optimization include the amount of NBS (a slight excess is often used), the concentration of the radical initiator, the choice of solvent, and the reaction temperature. Over-bromination to form a dibromomethyl group can be a side reaction if the conditions are too harsh or the reaction time is too long. Careful monitoring of the reaction progress by TLC or GC-MS is essential to stop the reaction at the optimal point to favor the formation of the monobrominated product. Purification by column chromatography is typically required to separate the desired product from any unreacted starting material, over-brominated side products, and the succinimide (B58015) byproduct.

Precursor Synthesis and Intermediate Derivatization Routes

The most logical precursor for the synthesis of this compound is 4-methylaniline. However, depending on the availability of starting materials, other routes can be envisioned. For instance, one could start with 4-aminobenzylamine (B48907). nih.gov In this case, both the primary aryl amine and the primary benzyl amine would need to be selectively protected. A more direct and common precursor is p-toluidine (B81030) (4-methylaniline).

The synthesis of 4-aminobenzylamine itself can be achieved through various methods, such as the reduction of 4-aminobenzonitrile (B131773) or the amination of 4-chlorobenzylamine.

An alternative strategy could involve the synthesis of an intermediate that already contains the di-Boc protected amine, followed by the introduction of the methyl group and subsequent bromination. However, the direct di-Boc protection of 4-methylaniline followed by benzylic bromination is generally the most straightforward and efficient route.

The key intermediate in the primary synthetic route is N,N-di-Boc-4-methyl-phenylamine. The synthesis of this intermediate would involve the reaction of 4-methylaniline with at least two equivalents of (Boc)₂O in the presence of a base like DMAP. Once this intermediate is synthesized and purified, it is then subjected to regioselective bromination as described previously.

Chemical Reactivity and Mechanistic Investigations

Transformative Reactions Involving the Bromomethyl Moiety

The benzylic bromide in N,N-di-Boc-4-bromomethyl-phenylamine serves as a highly reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its susceptibility to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions make it a valuable handle for molecular elaboration.

Nucleophilic Substitution Reactions (SN2)

The primary benzylic bromide of this compound is highly susceptible to nucleophilic substitution, proceeding readily through an SN2 mechanism. This allows for the direct introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) provides a straightforward route to the corresponding azidomethyl derivative. Similarly, displacement of the bromide with cyanide salts, such as sodium cyanide, offers a pathway to the corresponding phenylacetonitrile (B145931) derivative, a valuable precursor for carboxylic acids, amides, and other nitrogen-containing compounds. Thiolates are also effective nucleophiles for this transformation, yielding the corresponding thioethers. The general conditions for these reactions typically involve the use of a slight excess of the nucleophile in a suitable solvent at room temperature or with gentle heating to ensure complete conversion.

NucleophileReagentProduct
AzideSodium Azide (NaN3)tert-butyl (4-(azidomethyl)phenyl)(tert-butoxycarbonyl)carbamate
CyanideSodium Cyanide (NaCN)tert-butyl (tert-butoxycarbonyl)(4-(cyanomethyl)phenyl)carbamate
ThiolateSodium Thiophenoxide (NaSPh)tert-butyl (tert-butoxycarbonyl)(4-((phenylthio)methyl)phenyl)carbamate

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromomethyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govlibretexts.org These reactions typically involve the coupling of the benzyl (B1604629) bromide with an organoboron reagent, such as an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org

A procedure for the Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions has been developed, utilizing Pd(OAc)2 as the catalyst, JohnPhos as the ligand, and potassium carbonate as the base in DMF. nih.gov This method has been successfully applied to couple various arylboronic acids with benzylic bromides, affording the corresponding diarylmethane derivatives in moderate to good yields. nih.gov For instance, the coupling of a related di-Boc protected bis(4-bromophenyl)amine (B36456) with (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate demonstrates the feasibility of this transformation on a di-Boc protected aniline (B41778) system. mdpi.com

Coupling PartnerCatalyst SystemProduct
Arylboronic AcidPd(OAc)2 / JohnPhos / K2CO3Diarylalkane derivative
(4-(hexyloxy)phenyl)boronic acidPd(PPh3)4 / K2CO3tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate mdpi.com

The reaction mechanism is believed to proceed through the standard Suzuki-Miyaura catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand and base is crucial for efficient catalysis. nih.gov

Other Halogenation and Functionalization Pathways

Beyond nucleophilic substitution and Suzuki coupling, the bromomethyl group can be transformed into other valuable functionalities. Oxidation of the bromomethyl group to an aldehyde represents a key transformation. While direct oxidation can be challenging, related conversions provide insight into potential synthetic routes. For example, two novel synthetic routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde have been developed from terephthaloyl chloride and terephthalaldehyde, indicating that the di-Boc protected amino functionality is compatible with transformations at the benzylic position. researchgate.net Oxoammonium-catalyzed oxidation of N-substituted amines to the corresponding imides has also been reported, suggesting the potential for controlled oxidation of the bromomethyl group under specific conditions. chemrxiv.org

Hydrolysis of the bromomethyl group to the corresponding alcohol, N,N-di-Boc-4-hydroxymethyl-phenylamine, can be achieved under appropriate conditions, providing a precursor for esters, ethers, and other alcohol-derived functionalities.

Reactivity and Modifications of the N,N-Di-Boc Amine Functionality

The N,N-di-Boc protecting group on the aniline nitrogen offers robust protection under a variety of reaction conditions, yet it can be selectively removed to unveil the reactive amine for further functionalization.

Selective Boc Deprotection Strategies

The two tert-butoxycarbonyl (Boc) groups on the nitrogen atom can be removed simultaneously under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. ambeed.com However, the development of methods for the selective removal of a single Boc group is of significant interest as it allows for the stepwise functionalization of the nitrogen atom.

Selective thermal deprotection of bis-Boc diamines has been demonstrated in continuous flow systems, where temperature control allows for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov For instance, selective deprotection of bis-Boc tryptamines at 150 °C effectively removes the aryl N-Boc group. nih.gov While this demonstrates the principle of selective deprotection based on the electronic environment of the Boc group, more conventional chemical methods are also available.

A facile method for the mono-Boc protection of diamines involves the use of one equivalent of HCl to form the mono-hydrochloride salt, which then allows for the selective protection of the free amine. researchgate.net This principle can be applied in reverse for selective deprotection. By carefully controlling the stoichiometry of the acid, it is possible to achieve selective mono-deprotection of a di-Boc protected aniline. For example, treatment of a di-Boc protected diamine with a controlled amount of acid can lead to the formation of the mono-Boc protected product.

Deprotection MethodConditionsOutcome
Acid HydrolysisTrifluoroacetic Acid (TFA) or HClComplete deprotection to the primary amine
Thermal Deprotection150 °C, continuous flow (for bis-Boc tryptamines)Selective removal of the aryl N-Boc group nih.gov
Stoichiometric AcidControlled addition of acidSelective mono-deprotection

Subsequent Functionalization of the Exposed Amine

Once one of the Boc groups has been selectively removed, the resulting mono-Boc protected aniline, such as tert-butyl (4-aminophenyl)carbamate, becomes a valuable intermediate for further synthetic modifications. The exposed primary amine can undergo a variety of reactions, including acylation and alkylation.

Acylation: The primary amine of a mono-Boc protected phenylenediamine can be readily acylated using acid chlorides or anhydrides in the presence of a base. For example, tert-butyl 2-aminophenylcarbamate has been acylated with various carboxylic acids using coupling reagents like EDCI and HOBt to produce a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives. nih.gov

Alkylation: The exposed amine can also be alkylated. For instance, reductive alkylation of p-phenylenediamine (B122844) with various aldehydes and ketones is a known transformation, suggesting that the mono-Boc protected analogue would undergo similar reactions at the free amino group. nih.gov

These subsequent functionalizations highlight the utility of selective deprotection strategies in creating diverse molecular structures from a common N,N-di-Boc protected precursor.

Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is centered around the benzylic bromide, which is a reactive site for nucleophilic substitution reactions. The two tert-butoxycarbonyl (Boc) groups on the nitrogen atom significantly influence the electronic properties of the phenyl ring, yet the primary transformations involve the cleavage of the carbon-bromine bond. Mechanistic studies of these transformations are crucial for understanding the reaction outcomes and for designing synthetic routes.

The principal reaction pathway for this compound involves the substitution of the bromine atom by a nucleophile. This transformation is anticipated to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group.

The transition state of this SN2 reaction is a critical point on the potential energy surface, corresponding to the highest energy state along the reaction coordinate. youtube.com In this state, the nucleophile and the leaving group (bromide) are both partially bonded to the benzylic carbon atom. This arrangement results in a trigonal bipyramidal geometry at the carbon center, with the incoming nucleophile and the departing bromide ion positioned at the apical positions, and the phenyl ring and two hydrogen atoms in the equatorial plane.

Computational studies on similar benzylic systems and general SN2 reactions provide insight into the nature of this transition state. researchgate.netsciforum.net The energy of the transition state, and thus the activation energy of the reaction, is influenced by several factors including the strength of the nucleophile, the nature of the solvent, and the electronic effects of the substituents on the phenyl ring. The N,N-di-Boc group, being electron-withdrawing, can subtly influence the stability of the transition state. Solvation effects are also paramount; polar aprotic solvents are generally effective at solvating the transition state of SN2 reactions involving charged nucleophiles. researchgate.net

The stereochemical outcome of a reaction is a fundamental aspect of its mechanism. For the SN2 reaction of this compound, the stereochemistry at the benzylic carbon is a key consideration. The SN2 mechanism is characterized by an inversion of stereochemical configuration at the reaction center.

This compound itself is an achiral molecule as the benzylic carbon is not a stereocenter. However, if this compound reacts with a chiral, non-racemic nucleophile, the product will be a pair of diastereomers. The relative amounts of these diastereomers formed will depend on the diastereoselectivity of the reaction.

The diastereoselectivity would arise from the differential interaction of the chiral nucleophile with the two prochiral faces of the electrophilic benzylic carbon in the transition state. The bulky N,N-di-Boc-protected amino group, along with the phenyl ring, creates a specific steric and electronic environment that can influence the approach of the incoming nucleophile. This can lead to a preference for one transition state over the other, resulting in the formation of one diastereomer in excess.

While specific studies on the diastereoselectivity of reactions involving this compound are not extensively documented, the principles of asymmetric synthesis suggest that the steric hindrance and electronic nature of the N,N-di-Boc group would play a crucial role in directing the stereochemical course of the reaction when a chiral nucleophile is employed.

Applications in Advanced Organic Synthesis

Strategic Utilization as a Key Building Block

N,N-di-Boc-4-bromomethyl-phenylamine serves as a cornerstone in the synthesis of more complex molecules due to its dual reactivity. The Boc groups protect the amine functionality, rendering it non-nucleophilic and stable to a variety of reaction conditions, which allows for selective reactions at the bromomethyl position. organic-chemistry.org This protection strategy is crucial for multi-step syntheses where other functional groups need to be manipulated without affecting the amine. organic-chemistry.org

The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functionalities by reacting it with a wide range of nucleophiles such as amines, thiols, and alkoxides. For instance, it can be used in the N-alkylation of amines or the O-alkylation of phenols to construct more elaborate molecular frameworks.

Furthermore, the Boc-protected aniline (B41778) moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. sigmaaldrich.comnih.govnorthwestern.edu After the desired modifications at the bromomethyl position, the Boc groups can be easily removed under acidic conditions, revealing the free amine for further functionalization. wikipedia.orgmasterorganicchemistry.com This orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is a powerful tool in modern synthesis. organic-chemistry.org

Table 1: Reactivity Profile of this compound

Functional GroupType of ReactionPotential Reagents
BromomethylNucleophilic SubstitutionAmines, Thiols, Alkoxides, Cyanides
N,N-di-Boc-anilinePalladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), Organostannanes (Stille)
N,N-di-BocDeprotection (Amine formation)Strong acids (e.g., TFA, HCl)

Construction of Complex Organic Architectures

The unique reactivity of this compound makes it an invaluable tool for the assembly of complex organic architectures. Its ability to act as a bifunctional linker is particularly noteworthy. One end, the bromomethyl group, can be attached to a molecular scaffold via nucleophilic substitution, while the other end, the protected amine, can participate in reactions like palladium-catalyzed C-N bond formation after deprotection. nih.govnorthwestern.edu

This building block has been instrumental in the synthesis of macrocycles and other sterically demanding structures. For example, it can be used to introduce an aminobenzyl moiety into larger molecules, which can then be further elaborated. The strategic advantage lies in the ability to perform reactions at the benzylic position without interference from the typically reactive amino group, which remains shielded by the bulky Boc protectors. organic-chemistry.org

In the synthesis of pharmacologically relevant compounds and materials, this reagent allows for the controlled, stepwise addition of different molecular fragments. For instance, a fragment can be introduced at the bromomethyl position, followed by deprotection of the amine and subsequent reaction, such as acylation or another cross-coupling reaction, to build molecular complexity. This controlled approach is essential for creating well-defined, complex structures from simpler precursors.

Role in Asymmetric Synthesis and Chiral Induction

While this compound is not inherently chiral, it plays a significant role as a precursor in asymmetric synthesis. Chiral amines are crucial components of many bioactive molecules and pharmaceutical agents. nih.gov The protected aniline moiety of this compound can be incorporated into a molecule and subsequently deprotected to reveal a primary amine. This amine can then be used to introduce chirality.

One common strategy involves the reaction of the deprotected amine with a chiral auxiliary, such as tert-butanesulfinamide (tBS). nih.gov The condensation of the resulting aniline with a prochiral ketone or aldehyde forms a chiral N-sulfinyl imine. Subsequent stereoselective nucleophilic addition to this imine, directed by the chiral sulfinyl group, leads to the formation of a new stereocenter with high enantiomeric excess. The auxiliary can then be cleaved to yield the chiral amine.

Furthermore, the aminobenzyl group derived from this reagent can be part of a larger molecule that participates in asymmetric transformations catalyzed by chiral metal complexes or organocatalysts. researchgate.netfrontiersin.org For example, the synthesis of chiral ligands for transition metal catalysts often involves the incorporation of amine functionalities. The use of this compound provides a convenient route to introduce a protected aniline that, once deprotected, can be a key coordinating atom in a chiral ligand scaffold.

Table 2: Application in the Synthesis of Chiral Amines

StepDescriptionKey Reagent/Intermediate
1. IncorporationIntroduction of the aminobenzyl moiety into a substrate.This compound
2. DeprotectionRemoval of Boc groups to yield the primary aniline.Trifluoroacetic acid (TFA) or HCl
3. Chiral AuxiliaryCondensation with a chiral auxiliary to form a chiral imine.tert-Butanesulfinamide
4. Asymmetric AdditionDiastereoselective addition of a nucleophile.Organometallic reagent
5. CleavageRemoval of the chiral auxiliary to afford the chiral amine.Acidic hydrolysis

Development of Novel Synthetic Methodologies

The unique properties of this compound have also spurred the development of new synthetic methodologies. Its utility in palladium-catalyzed reactions has been a significant area of research. nih.govnorthwestern.edu The N,N-di-Boc activated amino group can influence the reactivity of the aromatic ring, enabling transformations that might be difficult with other protecting groups. For example, it has been used in studies exploring the activation of amide bonds for cross-coupling reactions. researchgate.net

The development of more efficient and milder conditions for both the protection and deprotection of amines is an ongoing area of research in organic synthesis. wikipedia.orgorganic-chemistry.org The use of this compound in complex syntheses provides a testbed for these new methods, driving innovation in protecting group chemistry.

Moreover, its application in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is an emerging area. mdpi.com The bifunctional nature of this reagent makes it an attractive candidate for designing novel one-pot syntheses, which are highly desirable for their efficiency and atom economy. By carefully choosing reaction partners that can selectively react with the bromomethyl group and the protected amine (after in-situ deprotection), chemists can rapidly assemble complex molecular structures.

Applications in Medicinal Chemistry Research

Employment as a Precursor in Drug Discovery and Development

The utility of N,N-di-Boc-4-bromomethyl-phenylamine in drug discovery is primarily attributed to its bifunctional nature. The di-Boc protected aniline (B41778) provides a latent nucleophilic center that can be unmasked under specific conditions, while the bromomethyl group acts as an electrophilic handle, enabling covalent attachment to a variety of nucleophilic moieties. This dual reactivity allows for its use as a scaffold to link different pharmacophoric elements, facilitating the exploration of new chemical space in the quest for therapeutic agents.

While specific, publicly documented examples of its direct use as a precursor in late-stage clinical candidates are limited, its value is well-established in the preclinical and discovery phases. Researchers utilize this compound to generate libraries of related molecules for high-throughput screening, a cornerstone of modern drug discovery. The ability to systematically modify the structure by reacting the bromomethyl group with different nucleophiles allows for the rapid generation of diverse chemical entities.

Synthetic Pathways to Biologically Active Agents

The true potential of this compound is realized in its application to construct molecules with specific biological activities. Its structural attributes are particularly well-suited for the synthesis of enzyme inhibitors and for modification of peptide-based therapeutics.

Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of oncoproteins, which are implicated in numerous human cancers. Inhibition of this enzyme has therefore been a significant focus of anticancer drug development. The general structure of many farnesyltransferase inhibitors includes a component that mimics the farnesyl pyrophosphate substrate and another that mimics the CAAX motif of the protein substrate.

Although direct synthesis of globally recognized farnesyltransferase inhibitors using this compound is not extensively documented in mainstream literature, its potential as a building block for novel analogs is clear. The phenylamine core can serve as a scaffold to which farnesyl-mimicking groups and peptide-mimicking moieties can be attached. For instance, the bromomethyl group can be displaced by a thiol-containing moiety, a common feature in CAAX mimetics, while the deprotected aniline can be acylated or otherwise modified to introduce farnesyl surrogates.

Potential Synthetic Step Reactant Resulting Moiety Relevance to Farnesyltransferase Inhibitors
Nucleophilic SubstitutionThiol-containing amino acid or peptide mimeticThioether linkageMimics the cysteine residue of the CAAX box
Deprotection and AcylationFarnesyl-like carboxylic acidAmide linkageIntroduces a lipid-like chain to mimic farnesyl pyrophosphate

This table illustrates hypothetical synthetic transformations to generate farnesyltransferase inhibitor analogs using this compound as a starting material.

Peptides and peptidomimetics are an important class of therapeutics. However, their utility can be limited by poor metabolic stability and cell permeability. The conjugation of peptides to other molecules can help to overcome these limitations. This compound provides a convenient linker for such conjugations.

The bromomethyl group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, to form stable covalent bonds. This allows for the attachment of the phenylamine moiety to a peptide backbone. Subsequent deprotection of the Boc groups reveals the free amine, which can then be further functionalized, for example, by attaching a lipophilic tail to enhance membrane permeability or a polyethylene (B3416737) glycol (PEG) chain to increase half-life in circulation.

The versatility of this compound extends beyond the aforementioned examples. Its reactive nature allows for its use in the synthesis of a wide array of heterocyclic and other pharmacologically relevant scaffolds. For example, the bromomethyl group can be used to alkylate various nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of diverse molecular architectures. These scaffolds can then be further elaborated to generate compounds with potential activities across different therapeutic areas, including but not limited to anti-inflammatory, antiviral, and neuroprotective agents.

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand how different structural features influence its biological activity—a process known as establishing a structure-activity relationship (SAR). This compound is an ideal starting point for such studies.

By keeping the core phenylamine structure constant, a library of analogs can be synthesized by reacting the bromomethyl group with a diverse set of nucleophiles. The biological activity of each resulting compound can then be assayed. This systematic approach allows researchers to deduce which substituents at the benzylic position are favorable for activity. Furthermore, the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or otherwise modified to explore the SAR of the aniline portion of the molecule.

Modification Site Type of Modification Information Gained from SAR
Bromomethyl GroupVariation of the nucleophile (e.g., different thiols, amines, phenols)Understanding the steric and electronic requirements of the binding pocket
Di-Boc Protected AmineDeprotection followed by acylation with various carboxylic acidsProbing the importance of the aniline nitrogen and the effect of different substituents

This table outlines a general strategy for conducting SAR studies using this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For N,N-di-Boc-4-bromomethyl-phenylamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G**, are utilized to determine the optimized molecular geometry. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Studies on similar aniline (B41778) derivatives have shown that the introduction of bulky substituents on the nitrogen atom significantly influences the geometry around the nitrogen and its interaction with the phenyl ring. scilit.com In the case of this compound, the two tert-butoxycarbonyl (Boc) groups are expected to create considerable steric hindrance, leading to a twisting of the N-C bond and a non-planar arrangement of the nitrogen substituents relative to the phenyl ring.

DFT calculations are also instrumental in understanding the reactivity of the molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenylamine moiety, while the LUMO may be associated with the bromomethyl group, indicating its susceptibility to nucleophilic attack.

A hypothetical representation of data that could be obtained from DFT calculations is presented in the table below.

Calculated Parameter Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity. nih.gov
Dipole Moment2.1 DQuantifies the polarity of the molecule.

These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD provides insights into the accessible conformations and the energy barriers between them. organic-chemistry.org

The conformational landscape of this molecule is dominated by the rotation around several key bonds: the C-N bond between the phenyl ring and the nitrogen, the N-C(O) bonds of the Boc groups, and the C-C bond of the bromomethyl group. The two bulky Boc groups are expected to severely restrict rotation around the C-N bond, leading to a limited number of stable conformations. uni.lu

Conformational analysis, often performed by systematically rotating specific bonds and calculating the potential energy at each step, can identify the lowest energy (most stable) conformers. researchgate.net For this compound, it is anticipated that the most stable conformation would involve a significant twist of the di-Boc-amino group out of the plane of the phenyl ring to minimize steric repulsion.

The following table outlines the key rotational bonds and their expected impact on the molecule's conformation.

Rotational Bond Expected Conformational Influence
Phenyl-NHighly restricted due to steric hindrance from di-Boc groups.
N-C(O) (Boc)Rotation will influence the overall shape and steric profile.
C-CH2BrRelatively free rotation, but can be influenced by crystal packing forces.

Prediction of Chemical Properties and Spectroscopic Features

Computational methods can predict various chemical properties and spectroscopic features of this compound. PubChem provides some predicted data for this molecule, such as its molecular formula (C17H24BrNO4) and InChIKey (KQNIHGRLKDHWJB-UHFFFAOYSA-N). uni.lu

Furthermore, quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov Predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation and confirmation of synthesis of the compound. For instance, the protons of the bromomethyl group would be expected to appear as a characteristic singlet in the ¹H NMR spectrum, while the tert-butyl protons of the Boc groups would yield a strong singlet.

Predicted IR spectra can help identify functional groups. Key vibrational frequencies would include C=O stretching from the Boc groups, C-N stretching, and vibrations associated with the substituted benzene (B151609) ring.

The table below presents hypothetical predicted spectroscopic data for this compound.

Spectroscopic Data Predicted Feature Associated Functional Group
¹H NMR (δ, ppm)~1.5-C(CH₃)₃ (Boc groups)
¹H NMR (δ, ppm)~4.5-CH₂Br
¹H NMR (δ, ppm)~7.2-7.5Aromatic protons
¹³C NMR (δ, ppm)~28-C(CH₃)₃ (Boc groups)
¹³C NMR (δ, ppm)~33-CH₂Br
¹³C NMR (δ, ppm)~84-C(CH₃)₃ (Boc groups)
¹³C NMR (δ, ppm)~125-140Aromatic carbons
¹³C NMR (δ, ppm)~152C=O (Boc groups)
IR (cm⁻¹)~1700-1750C=O Stretch
IR (cm⁻¹)~1250-1300C-N Stretch

These are hypothetical values for illustrative purposes.

Analysis of Electronic and Steric Interactions

The chemical behavior of this compound is governed by a complex interplay of electronic and steric effects. The two Boc groups are strongly electron-withdrawing and exceptionally bulky.

Electronic Interactions: The electron-withdrawing nature of the di-Boc group deactivates the phenyl ring towards electrophilic aromatic substitution. This effect is primarily due to the inductive effect of the carbonyl groups and the delocalization of the nitrogen lone pair into the two Boc groups, which reduces its ability to donate electron density to the phenyl ring. The bromomethyl group is also an electron-withdrawing group. A Molecular Electrostatic Potential (MEP) map, which can be generated through computational methods, would likely show a region of negative potential around the carbonyl oxygens and a region of positive potential around the hydrogen atoms of the bromomethyl group, indicating sites for electrophilic and nucleophilic attack, respectively. nih.gov

Steric Interactions: The most significant feature of this molecule is the immense steric hindrance caused by the two tert-butyl groups of the Boc protectors. uni.lu This steric bulk shields the nitrogen atom from reacting with many reagents and forces a twisted geometry, as previously discussed. This steric hindrance can be a deliberate synthetic strategy to direct reactions to other parts of the molecule, in this case, likely the reactive bromomethyl group. The steric effects of substituents in aniline derivatives are known to influence rotational barriers and the planarity of the molecule. scilit.com

Design and Synthesis of Novel Derivatives and Analogues

Structural Modifications of the Phenylamine Core

The aromatic ring of N,N-di-Boc-4-bromomethyl-phenylamine is the primary scaffold upon which molecular complexity can be built. However, the modification of this core is significantly influenced by the electronic properties of the N,N-bis(tert-butoxycarbonyl)amino group.

Research Findings:

The N,N-di-Boc group is a strong electron-withdrawing and sterically bulky substituent. This has two major consequences for the reactivity of the phenylamine core:

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Unlike a free amino group, which is a powerful activating ortho-, para-director, the di-Boc group deactivates the aromatic ring towards classic SEAr reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgchemistrysteps.combyjus.com The significant steric hindrance also impedes the approach of electrophiles, particularly at the positions ortho to the di-Boc group.

Directed Ortho-Metalation (DoM): A more effective strategy for functionalizing the phenylamine core is through directed ortho-metalation. The carbamate (B1207046) carbonyl groups can direct lithiation to the ortho position (C2 and C6) using strong organolithium bases like tert-butyllithium. acs.orgacs.org This generates a powerful nucleophile that can react with a wide variety of electrophiles to introduce new substituents. While most literature describes this for mono-Boc anilines, the principle can be extended to di-Boc systems, although potentially requiring harsher conditions.

The table below outlines potential structural modifications of the phenylamine core via a directed ortho-lithiation strategy.

Reagent SequenceElectrophileIntroduced SubstituentResulting Compound Structure (Schematic)
1. t-BuLi2. I2Iodo2-Iodo-4-bromomethyl-N,N-di-Boc-phenylamine
1. t-BuLi2. DMFFormyl (-CHO)2-Formyl-4-bromomethyl-N,N-di-Boc-phenylamine
1. t-BuLi2. CO2 then H+Carboxyl (-COOH)2-Carboxy-4-bromomethyl-N,N-di-Boc-phenylamine
1. t-BuLi2. Me3SiClTrimethylsilyl (-SiMe3)2-Trimethylsilyl-4-bromomethyl-N,N-di-Boc-phenylamine

Diversification at the Bromomethyl Substituent

The 4-(bromomethyl) group is a highly reactive benzylic halide, making it an excellent electrophilic handle for introducing a vast array of functional groups via nucleophilic substitution reactions (SN1 and SN2). wikipedia.org The presence of the electron-withdrawing di-Boc group on the aniline (B41778) nitrogen can influence the reaction rate but does not prevent the displacement of the bromide. researchgate.net This functionalization is a primary strategy for elongating the molecule and incorporating diverse chemical motifs.

Research Findings:

The benzylic bromide can react with a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. One-pot procedures that combine the nucleophilic substitution of the bromide with subsequent reactions, such as "click" chemistry, have been developed for similar benzylic bromides and are applicable here. nih.gov

The following table summarizes common nucleophilic substitution reactions at the bromomethyl position.

NucleophileFunctional Group IntroducedProduct Class
Sodium Azide (B81097) (NaN3)Azide (-N3)Benzyl (B1604629) Azides
Potassium Cyanide (KCN)Cyano (-CN)Phenylacetonitriles
Primary/Secondary Amines (RNH2/R2NH)Substituted Amino (-NHR/-NR2)Substituted Benzylamines
Sodium Thiolate (RSNa)Thioether (-SR)Benzyl Thioethers
Sodium Hydroxide (NaOH)Hydroxyl (-OH)Benzyl Alcohols
Sodium Alkoxide (RONa)Ether (-OR)Benzyl Ethers
Sodium Carboxylate (RCOONa)Ester (-OCOR)Benzyl Esters
Malonic EstersSubstituted AlkylSubstituted Phenylpropanes

Exploration of Alternative Protecting Group Strategies

While the N,N-di-Boc group is stable under many conditions, its removal requires strong acids (e.g., trifluoroacetic acid, TFA), which might be incompatible with other acid-sensitive functional groups in a complex molecule. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com Furthermore, its bulk and deactivating nature can be disadvantageous in certain synthetic steps. Therefore, exploring alternative and orthogonal protecting group strategies is crucial for advanced synthetic design. bham.ac.ukiris-biotech.deresearchgate.net

Research Findings:

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others under distinct chemical conditions. bham.ac.ukiris-biotech.de This is essential for the sequential functionalization of a polyfunctional molecule. For instance, one could replace the Boc groups with a protecting group that is labile under different conditions, allowing for manipulation of the aniline nitrogen without affecting other parts of the molecule.

Key alternative protecting groups for the aniline nitrogen are presented in the table below.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality to Boc
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H2/Pd)Yes
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Yes
AllyloxycarbonylAllocPd(0) catalysisYes
2,2,2-TrichloroethoxycarbonylTrocZn/AcidYes
BenzylBnCatalytic Hydrogenolysis (H2/Pd)Yes

The use of an Fmoc group, for example, would allow for its removal under basic conditions, leaving the Boc groups and other acid-labile moieties intact. masterorganicchemistry.com Conversely, a Cbz group could be removed by hydrogenolysis, a process that is orthogonal to both acid- and base-labile groups. masterorganicchemistry.com

Synthesis of Polyfunctionalized Compounds

The true synthetic utility of this compound is realized in the synthesis of polyfunctionalized compounds, where multiple sites on the molecule are selectively modified. This requires a careful combination of the strategies discussed in the preceding sections, often relying on orthogonal protection schemes.

Research Findings:

The synthesis of complex derivatives can be designed by performing reactions in a specific sequence. For example, the bromomethyl group can be functionalized first, followed by modification of the aromatic ring, or vice versa.

Example Synthetic Pathway 1: Sequential Functionalization

Step A (Diversification at Bromomethyl Group): React this compound with a nucleophile, such as sodium azide, to form the corresponding benzyl azide. nih.gov

Step B (Modification of Phenylamine Core): Subject the resulting azide to directed ortho-lithiation followed by quenching with an electrophile, such as iodine, to install a new substituent on the ring.

Step C (Deprotection/Further Reaction): Selectively remove the Boc groups with TFA to liberate the free aniline, which can then undergo further reactions like diazotization or acylation. libretexts.org

Example Synthetic Pathway 2: Orthogonal Strategy

Step A (Protecting Group Exchange): Replace one or both Boc groups with an orthogonal protecting group, for example, an Fmoc group.

Step B (Diversification at Bromomethyl Group): Perform a nucleophilic substitution on the bromomethyl group.

Step C (Selective Deprotection and Functionalization): Remove the Fmoc group with piperidine (B6355638) and functionalize the resulting secondary amine, leaving the Boc group and the newly introduced functionality untouched. iris-biotech.de

These multi-step sequences allow for the precise construction of highly substituted phenylamine derivatives with tailored properties for specific applications.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For N,N-di-Boc-4-bromomethyl-phenylamine, future research will likely focus on greener approaches for both the N-Boc protection and the bromination steps.

Conventional methods for the N-protection of amines often utilize reagents and solvents that are not environmentally friendly. researchgate.net Emerging sustainable alternatives include the use of solid-supported catalysts, such as Amberlite-IR 120 resin or Indion 190 resin, which facilitate easy separation and recycling. scispace.com These solvent-free or water-mediated conditions significantly reduce the environmental impact. semanticscholar.org Future investigations could explore the application of these heterogeneous catalysts for the di-N-Boc protection of 4-aminobenzylamine (B48907) or related precursors, potentially leading to more sustainable and economically viable syntheses of this compound.

Similarly, traditional bromination methods often employ hazardous reagents like elemental bromine. benthamdirect.comingentaconnect.comeurekaselect.com Greener halogenation strategies are being actively developed, including oxidative halogenation using halide salts in conjunction with clean oxidants like hydrogen peroxide. ingentaconnect.comrsc.org The use of N-halosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions also represents a more atom-economical and less hazardous approach to benzylic bromination. Research into adapting these greener bromination techniques for the synthesis of this compound from an appropriate methyl-substituted precursor would be a significant advancement.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery. numberanalytics.com The bifunctional nature of this compound makes it an ideal scaffold for the generation of chemical libraries.

The reactive bromomethyl group can be readily displaced by a wide range of nucleophiles, such as amines, phenols, thiols, and carboxylates, to introduce a point of diversity. Subsequently, the acidic conditions required for the deprotection of the N-Boc groups reveal a primary aniline (B41778). organic-chemistry.orgtotal-synthesis.comnih.gov This newly liberated amino group can then undergo a second diversification step through reactions like acylation, sulfonylation, or reductive amination. This two-step diversification strategy allows for the creation of a large and structurally complex library of compounds from a single, versatile starting material. Future research will likely involve the practical application of this compound in the solid-phase or solution-phase synthesis of such combinatorial libraries.

Table 1: Potential Diversification Reactions for Combinatorial Library Synthesis

Reaction Step Functional Group Potential Reagents Resulting Moiety
Step 1: Nucleophilic Substitution Bromomethyl Amines, Alcohols, Thiols, Carboxylates Substituted benzylamine, ether, thioether, ester
Step 2: N-Boc Deprotection di-Boc-amino Trifluoroacetic acid (TFA), HCl Primary aniline

| Step 3: Amine Derivatization | Primary aniline | Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones | Amide, Sulfonamide, Secondary/Tertiary amine |

Exploration of Novel Biological Targets and Applications

While there is currently limited specific biological data on this compound itself, its structural motifs are present in various biologically active molecules. The phenylamine core is a common feature in many kinase inhibitors and other targeted therapies. The ability to generate diverse libraries from this scaffold, as discussed above, will be crucial in screening for novel biological activities.

Derivatives of this compound could be investigated for a range of therapeutic applications. For example, compounds derived from 4-aminopyridine (B3432731) have shown antifungal and antiprotozoal activity. researchgate.net Given the structural similarity, libraries based on the this compound scaffold could be screened against fungal pathogens like Cryptococcus neoformans or parasites such as Leishmania infantum and Plasmodium falciparum. researchgate.net Furthermore, the exploration of these compounds as inhibitors of protein-protein interactions or as modulators of epigenetic targets represents an exciting frontier for future research. The synthesis of tamsulosin (B1681236) derivatives, for instance, has led to the discovery of potent antiosteoporotic agents. acs.org This highlights the potential for discovering new therapeutic applications for derivatives of this compound.

Development of Advanced Analytical Techniques for Characterization

The unambiguous characterization of this compound and its derivatives is essential for ensuring their purity and for elucidating the structures of new compounds. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), will play a pivotal role in this regard.

NMR Spectroscopy: One-dimensional (1D) ¹H and ¹³C NMR are standard methods for routine characterization. researchgate.netresearchgate.net However, for more complex derivatives, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) will be indispensable for assigning the full chemical structure. ipb.pt These techniques allow for the correlation of proton and carbon signals, providing detailed information about the connectivity of the molecule. ipb.pt Future research may involve the use of specialized NMR experiments to study the conformational dynamics of this compound derivatives and their interactions with biological macromolecules. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent compound and its reaction products. researchgate.net For halogenated compounds like this compound, the isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in its identification. libretexts.org Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the molecule and provide further structural information. chromatographyonline.com The development of automated data analysis tools for LC-MS profiles could also accelerate the identification of halogenated compounds in complex mixtures, which would be particularly useful when screening combinatorial libraries. nih.gov

Table 2: Key Analytical Techniques for Characterization

Technique Information Provided Relevance to this compound
¹H and ¹³C NMR Basic structural information, chemical environment of protons and carbons. Routine characterization of the parent compound and its derivatives.
2D NMR (HSQC, HMBC) Detailed connectivity between atoms. Unambiguous structure elucidation of complex derivatives. ipb.pt
HRMS Exact mass and elemental composition. Confirmation of molecular formula.
MS (Isotopic Pattern) Presence and number of halogen atoms. Identification based on the characteristic bromine isotopic signature. libretexts.org

| Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation. | Detailed structural analysis of novel compounds. |

Q & A

Q. What are the optimal synthetic routes for preparing N,N-di-Boc-4-bromomethyl-phenylamine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves Boc protection of a brominated aromatic amine precursor. For example, bromination of 4-aminophenyl derivatives followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Reaction temperature (0–25°C) and stoichiometric ratios (1:2 amine:Boc anhydride) are critical for minimizing side reactions like premature deprotection or over-bromination . Yield optimization requires monitoring via TLC or HPLC to confirm intermediate purity.

Q. How can spectroscopic techniques (NMR, GC-MS) be employed to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm). Bromomethyl groups show distinct splitting patterns due to coupling with adjacent protons.
  • GC-MS : Use non-polar columns (e.g., DB-5MS) with temperature programming (e.g., 50°C to 300°C at 10°C/min) to separate and identify the compound. Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., loss of Boc groups, m/z 100–200) .
  • Reference Standards : Cross-validate with NIST spectral libraries for brominated aromatic compounds .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Degradation pathways include hydrolysis of Boc groups (detectable via IR carbonyl peak loss) or bromine displacement. Periodic analysis via HPLC (C18 column, acetonitrile/water gradient) confirms stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination regioselectivity in Boc-protected aryl amines?

  • Methodological Answer : Bromination of Boc-protected intermediates often proceeds via electrophilic aromatic substitution. Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and steric hindrance. Experimentally, isotopic labeling (e.g., D/H exchange) or trapping intermediates (e.g., Br+ adducts) can validate mechanisms. Contrast with non-protected analogs to assess Boc group influence on reaction pathways .

Q. What strategies prevent premature deprotection during coupling reactions involving this compound?

  • Methodological Answer :
  • Condition Optimization : Use mild coupling agents (e.g., EDC/HOBt instead of strong acids) to preserve Boc groups.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates without inducing hydrolysis.
  • Monitoring : Real-time FTIR tracks carbonyl peaks (Boc groups at ~1750 cm⁻¹). If deprotection occurs, quench the reaction and reintroduce Boc-protecting agents .

Q. How should researchers resolve contradictory data in analytical results (e.g., NMR vs. GC-MS)?

  • Methodological Answer :
  • Cross-Validation : Replicate analyses using orthogonal methods (e.g., LC-MS vs. GC-MS).
  • Impurity Profiling : Isolate byproducts via preparative chromatography and characterize structurally.
  • Error Source Analysis : Check for solvent residues (DCM in NMR) or column degradation in GC .

Q. What comparative approaches assess the reactivity of this compound against analogous brominated aryl amines?

  • Methodological Answer : Design a reactivity matrix comparing:
  • Substitution Patterns : Para vs. meta bromine placement (e.g., via Hammett σ constants).
  • Protecting Groups : Boc vs. Fmoc or Cbz derivatives in Suzuki-Miyaura cross-couplings.
  • Kinetic Studies : Measure reaction rates under identical conditions (e.g., Pd catalysis, 80°C in THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.